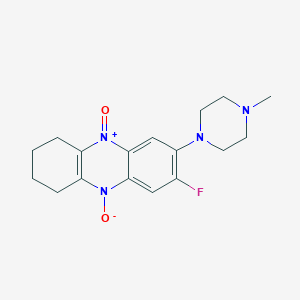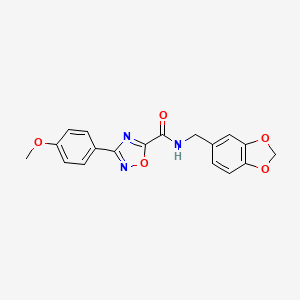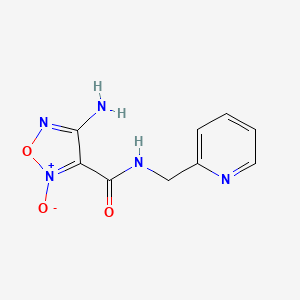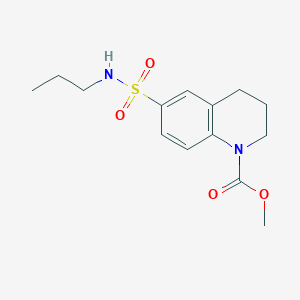
7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorine atom and a piperazine ring, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate involves multiple steps. One common method includes the reaction of a fluorinated precursor with a piperazine derivative under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve heating to facilitate the formation of the desired product . Industrial production methods often scale up this process, utilizing large reactors and optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 8-Chloro-7-methoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
- 8-Chloro-7-trifluoromethyl-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
- 7-Fluoro-8-methyl-10-(4-methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The presence of the fluorine atom in 7-Fluoro-8-(4-methylpiperazino)-1,2,3,4-tetrahydro-5,10-phenazinediiumdiolate makes it unique, potentially offering distinct advantages in terms of stability and reactivity.
Propriétés
Formule moléculaire |
C17H21FN4O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
8-fluoro-7-(4-methylpiperazin-1-yl)-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C17H21FN4O2/c1-19-6-8-20(9-7-19)15-11-17-16(10-12(15)18)21(23)13-4-2-3-5-14(13)22(17)24/h10-11H,2-9H2,1H3 |
Clé InChI |
XAHWKZGCQCURCC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C3C(=C2)[N+](=O)C4=C(N3[O-])CCCC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(5-ethylthiophen-2-yl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15003524.png)


![N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15003559.png)
![N-[3-(morpholin-4-yl)propyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B15003565.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B15003577.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate](/img/structure/B15003585.png)
![2'-amino-5-fluoro-1'-(2-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003589.png)
![Ethyl 3-{[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B15003597.png)
![2-chloro-N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4,5-difluorobenzamide](/img/structure/B15003607.png)

![N-(4-methoxybenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003616.png)
![2-[5-(4-acetylphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B15003623.png)
